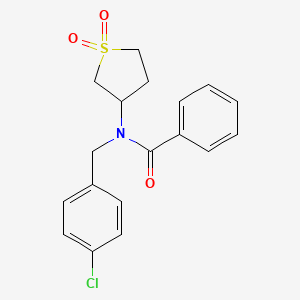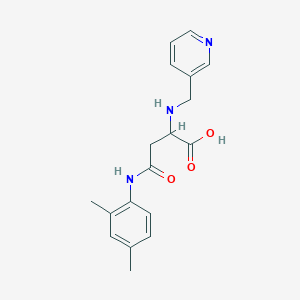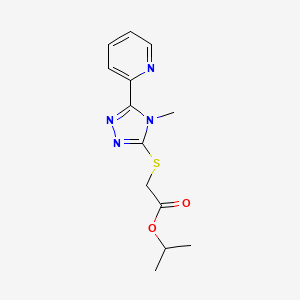
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a synthetic organic compound It is characterized by the presence of a benzamide group, a chlorobenzyl group, and a dioxidotetrahydrothiophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: This can be achieved by reacting benzoyl chloride with an amine under basic conditions.
Introduction of the Chlorobenzyl Group: This step involves the alkylation of the amide nitrogen with 4-chlorobenzyl chloride.
Formation of the Dioxidotetrahydrothiophenyl Group: This group can be introduced through a series of reactions starting from tetrahydrothiophene, followed by oxidation to introduce the sulfone group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
反応の種類
酸化: 化合物は、特にテトラヒドロチオフェン環の硫黄原子で酸化反応を起こす可能性があります。
還元: 還元反応は、ベンザミド部分のカルボニル基を標的にすることがあります。
置換: クロロベンジル基は、求核置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 過酸化水素またはm-クロロ過安息香酸(mCPBA)などの試薬を使用できます。
還元: 一般的な還元剤には、水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などがあります。
置換: アミンまたはチオールなどの求核剤は、塩基性条件下で使用できます。
主な生成物
これらの反応から生成される主な生成物は、使用された特定の条件と試薬によって異なります。たとえば、酸化によりスルホキシドまたはスルホンが生成される可能性があり、還元によりアミンまたはアルコールが生成される可能性があります。
4. 科学研究における用途
化学
触媒作用: 化合物は、触媒反応における配位子として調べることができます。
材料科学:
生物学
創薬: 抗炎症または抗がん特性などの潜在的な薬理活性について調査されました。
医学
治療法: 新規治療薬の開発における可能性。
産業
化学製造: 他の複雑な分子の合成における中間体として使用されます。
科学的研究の応用
Chemistry
Catalysis: The compound could be explored as a ligand in catalytic reactions.
Materials Science:
Biology
Drug Development: Investigated for potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Medicine
Therapeutics: Potential use in the development of new therapeutic agents.
Industry
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.
作用機序
作用機序は、特定の用途によって異なります。たとえば、薬物として使用される場合、酵素や受容体などの特定の分子標的に作用し、その活性を調節し、治療効果をもたらす可能性があります。関与する経路は、詳細な生化学的および薬理学的調査によって解明されます。
6. 類似化合物の比較
類似化合物
- N-(4-クロロベンジル)-N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)アセトアミド
- N-(4-クロロベンジル)-N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)プロピオンアミド
独自性
N-(4-クロロベンジル)-N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)ベンザミドの独自性は、官能基の特定の組み合わせにあります。これは、類似の化合物と比較して、明確な化学的および生物学的特性を与える可能性があります。
類似化合物との比較
Similar Compounds
- N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
- N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propionamide
Uniqueness
The uniqueness of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C18H18ClNO3S |
|---|---|
分子量 |
363.9 g/mol |
IUPAC名 |
N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C18H18ClNO3S/c19-16-8-6-14(7-9-16)12-20(17-10-11-24(22,23)13-17)18(21)15-4-2-1-3-5-15/h1-9,17H,10-13H2 |
InChIキー |
WJIUDYCHUCOSIZ-UHFFFAOYSA-N |
正規SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dichloro-N'-{4-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B12132933.png)
![3-{(5Z)-5-[4-(octyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12132937.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12132945.png)
![2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B12132951.png)
![16-(Benzenesulfonyl)-7-methyl-3,9,11,12,13,14-hexaazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1(10),4,6,8,12,14,16-heptaen-2-one](/img/structure/B12132955.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[4-(propan-2-yl)benzyl]propanamide](/img/structure/B12132976.png)
![3-(2-Chlorophenyl)-5-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12132982.png)
![(4E)-5-(3-bromophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12132983.png)

![2-amino-1-(2,5-dimethoxyphenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12133000.png)

![(2E,5Z)-2-[(2-methylphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B12133010.png)
![6-Chloro-2-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B12133011.png)
